

# Elucidation and Confirmation of the R-(-)-Columbianetin Structure: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *R-(-)-Columbianetin*

Cat. No.: *B1207510*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the comprehensive process of elucidating and confirming the chemical structure of **R-(-)-Columbianetin**, a naturally occurring coumarin derivative. This document provides a thorough overview of the spectroscopic analyses, chiroptical studies, and synthetic methodologies employed to unequivocally establish its molecular architecture and absolute stereochemistry.

## Introduction to Columbianetin

Columbianetin is a furanocoumarin that exists as a racemic mixture or as individual enantiomers in various plant species. The distinct biological activities of its enantiomers necessitate a precise understanding of their three-dimensional structure. This guide focuses on the R-(-)-enantiomer, outlining the critical experimental evidence that underpins its structural assignment. The established IUPAC name for the S-(+)-enantiomer is (8S)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one, which strongly indicates that the R-(-)-enantiomer is (8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one.<sup>[1]</sup> The subsequent sections of this guide provide the experimental verification for this assignment.

## Spectroscopic and Chiroptical Data

The structural elucidation of **R-(-)-Columbianetin** relies on a combination of modern spectroscopic and chiroptical techniques. High-Resolution Mass Spectrometry (HRMS) establishes the molecular formula, while Nuclear Magnetic Resonance (NMR) spectroscopy

reveals the connectivity of the atoms. Chiroptical methods, such as the measurement of specific rotation, are crucial for determining the absolute configuration of the chiral center.

Table 1: Spectroscopic and Chiroptical Data for **R-(-)-Columbianetin**

| Parameter                                                 | Value                                          | Technique                                |
|-----------------------------------------------------------|------------------------------------------------|------------------------------------------|
| Molecular Formula                                         | C <sub>14</sub> H <sub>14</sub> O <sub>4</sub> | High-Resolution Mass Spectrometry (HRMS) |
| Monoisotopic Mass                                         | 246.0892 g/mol                                 | HRMS                                     |
| <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)  | Data not available in search results           | Proton NMR                               |
| <sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm) | Data not available in search results           | Carbon-13 NMR                            |
| Specific Rotation [α]                                     | Negative (-)                                   | Polarimetry                              |

Note: Detailed <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts and coupling constants for **R-(-)-Columbianetin** were not available in the provided search results. These would typically be presented here in a detailed table with assignments for each proton and carbon atom.

## Experimental Protocols

The definitive structural confirmation of a chiral molecule like **R-(-)-Columbianetin** involves a multi-faceted experimental approach, including its isolation from natural sources, characterization by spectroscopic methods, and, ideally, a stereoselective synthesis.

## Isolation and Purification

A general protocol for the isolation of columbianetin from plant material, such as the roots of Angelica species, involves the following steps:

- **Extraction:** The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or ethanol.

- **Partitioning:** The crude extract is then subjected to liquid-liquid partitioning between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.
- **Chromatography:** The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

## Spectroscopic Analysis

- **High-Resolution Mass Spectrometry (HRMS):** HRMS analysis is performed to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments is conducted to elucidate the connectivity of the molecule.
  - $^1\text{H}$  NMR: Provides information on the number and chemical environment of protons.
  - $^{13}\text{C}$  NMR: Reveals the number and types of carbon atoms.
  - 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), allowing for the complete assembly of the molecular skeleton.

## Determination of Absolute Configuration

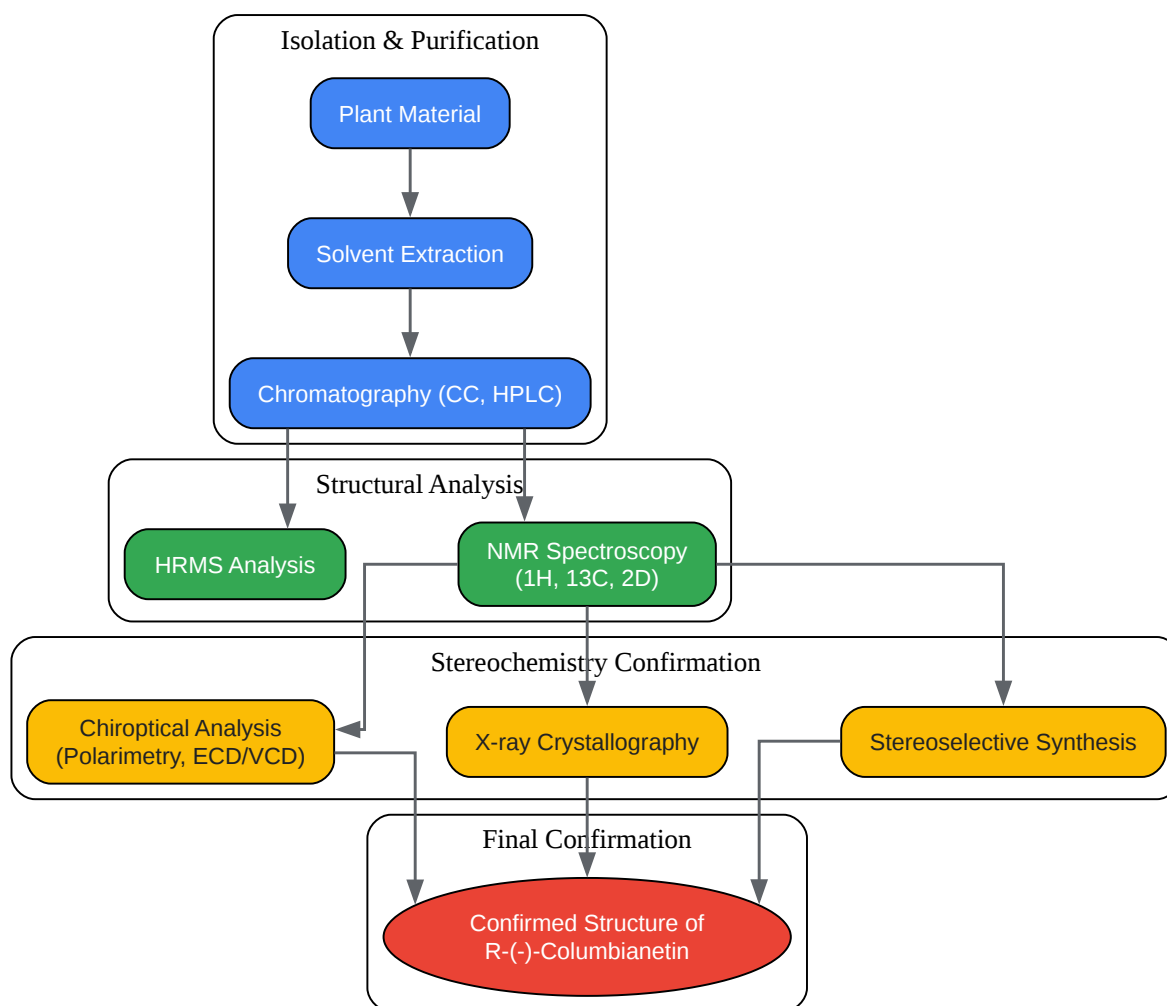
The determination of the 'R' configuration at the chiral center of (-)-Columbianetin is a critical step. This is typically achieved through one or more of the following methods:

- **X-ray Crystallography:** The most definitive method for determining absolute configuration is single-crystal X-ray diffraction. This technique provides a three-dimensional map of the electron density in the crystal, allowing for the unambiguous assignment of the spatial arrangement of all atoms. For **R-(-)-Columbianetin**, obtaining a suitable crystal of the natural product or a derivative would provide irrefutable proof of its absolute stereochemistry.

- **Chiroptical Spectroscopy (ECD/VCD):** Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques that measure the differential absorption of left and right circularly polarized light. By comparing the experimental ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the 'R' configuration), the absolute stereochemistry can be confidently assigned.
- **Stereoselective Synthesis:** The unambiguous synthesis of a single enantiomer from a starting material of known absolute configuration provides a chemical proof of the structure and stereochemistry of the target molecule. A stereoselective synthesis of (R)-Columbianetin that yields a product with a negative specific rotation would confirm the R-(-) assignment.

## Logical Workflow for Structure Elucidation

The logical flow of experiments and analysis for the structure elucidation of **R-(-)-Columbianetin** can be visualized as a clear workflow.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Columbianetin | C<sub>14</sub>H<sub>14</sub>O<sub>4</sub> | CID 92201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Elucidation and Confirmation of the R-(-)-Columbianetin Structure: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207510#r-columbianetin-structure-elucidation-and-confirmation]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)